molecular formula C9H10Cl2FN B11738776 (1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B11738776
M. Wt: 222.08 g/mol
InChI Key: PEXPJWWSZHZJSB-ZZLSTCIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with a cyclopropane ring substituted with a 2-chloro-6-fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The phenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of cyclopropane-containing compounds with biological systems.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group can interact with hydrophobic pockets in the target protein, while the amine group can form hydrogen bonds with polar residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride
  • (1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride
  • (1R,2R)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can enhance its binding affinity and selectivity for certain molecular targets. This dual substitution can also impart unique electronic properties to the compound, making it valuable for various applications in medicinal and materials chemistry .

Properties

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.08 g/mol

IUPAC Name

(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8+;/m0./s1

InChI Key

PEXPJWWSZHZJSB-ZZLSTCIUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.